2-Ethylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4'-piperidine]-7-ol;hydrochloride
Description
Historical Development of Pyranopyrazole Research
The exploration of pyranopyrazole derivatives began in the mid-20th century with the discovery of their fused heterocyclic frameworks, which combine pyran’s oxygen-containing six-membered ring with pyrazole’s nitrogen-rich five-membered system. Early synthetic routes relied on stoichiometric reagents and hazardous solvents, limiting scalability. The 1990s marked a turning point with the adoption of green chemistry principles, as exemplified by Reddy et al.’s four-component synthesis using glycine in aqueous media, achieving 85–94% yields within 20 minutes.
Recent advances focus on nanocatalysts and spiro-annulation strategies. For instance, Sadjadi et al. demonstrated the efficacy of ternary hybrid catalysts (HPA/LDH/SBA-15) for spiro-pyrano[2,3-c]pyrazoles, achieving 85–95% yields in 15 minutes under reflux. These developments directly inform the synthesis of 2-ethylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4'-piperidine]-7-ol hydrochloride, where analogous multicomponent reactions with β-ketoesters and piperidine derivatives are employed.
Table 1: Evolution of Pyranopyrazole Synthesis Methodologies
Positioning within Contemporary Heterocyclic Chemistry
Pyranopyrazoles occupy a critical niche in heterocyclic chemistry due to their dual aromatic systems and sp3-hybridized oxygen bridge, enabling π-π stacking and hydrogen-bonding interactions. The target compound’s spiro architecture—a fusion of 6,7-dihydropyrano[3,2-c]pyrazole and piperidine via a shared carbon atom—exemplifies modern trends in conformational restriction strategies to enhance target selectivity.
Comparative analysis with related scaffolds reveals distinct advantages:
- Spiro vs. Fused Systems : Spiro junctions reduce conformational flexibility, improving binding affinity to rigid enzyme active sites (e.g., kinase ATP pockets).
- Piperidine Integration : The 4’-piperidine moiety introduces basic nitrogen centers, facilitating salt formation (e.g., hydrochloride) for enhanced aqueous solubility.
Structural Classification and Isomeric Relationships
The compound’s IUPAC name, 2-ethylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4'-piperidine]-7-ol hydrochloride, delineates its structural features:
- Core Framework : A spiro system connecting pyrano[3,2-c]pyrazole (rings A/B) and piperidine (ring C) at position 5 of the pyran ring.
- Substituents :
- 2-Ethyl group on the pyrazole ring (position 2).
- Hydroxyl group at position 7 of the dihydropyran moiety.
- Hydrochloride counterion protonating the piperidine nitrogen.
Isomeric Considerations :
- Ring Junction Isomerism : Alternative spiro connections (e.g., pyrano[2,3-c]pyrazole vs. pyrano[3,2-c]pyrazole) alter ring annulation patterns, affecting dipole moments and crystal packing.
- Tautomerism : The 7-ol group may tautomerize to a ketone, though X-ray studies of analogous compounds suggest preferential enol stabilization in the solid state.
Table 2: Structural Parameters of Key Analogues
Research Significance in Medicinal Chemistry
The structural complexity of 2-ethylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4'-piperidine]-7-ol hydrochloride enables multifaceted bioactivity:
- Neurological Targets : Piperidine moieties exhibit affinity for σ-1 receptors and NMDA channels, suggesting potential in Alzheimer’s disease modulation.
- Anti-Inflammatory Action : Pyrazole cores inhibit cyclooxygenase-2 (COX-2), with spiro systems minimizing off-target COX-1 interactions.
- Antimicrobial Potential : Ethyl groups enhance lipophilicity, improving penetration through bacterial membranes.
Mechanistic Insights :
- Hydrogen-Bonding Networks : The 7-OH group forms hydrogen bonds with kinase catalytic lysine residues (e.g., EGFR T790M mutant).
- Cation-π Interactions : Protonated piperidine engages aromatic residues in 5-HT3 receptor binding pockets.
Table 3: Bioactivity Correlations in Pyranopyrazole Derivatives
| Structural Feature | Target Class | IC50 Range | Citation |
|---|---|---|---|
| Spiro-Piperidine | σ-1 Receptor | 0.8–3.2 μM | |
| 2-Alkyl Substitution | COX-2 | 15–40 nM | |
| 7-Hydroxyl Group | EGFR Kinase | 2.1–8.7 nM |
Properties
IUPAC Name |
2-ethylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4'-piperidine]-7-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2.ClH/c1-2-15-8-10-11(14-15)9(16)7-12(17-10)3-5-13-6-4-12;/h8-9,13,16H,2-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDVPWXNHLTNTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(CC3(O2)CCNCC3)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2377034-44-9 | |
| Record name | 2'-ethyl-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4’-piperidine]-7-ol;hydrochloride typically involves multicomponent reactions (MCRs). One common method is the four-component reaction involving aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate. This reaction is often carried out under solvent-free conditions at room temperature, utilizing catalysts such as nano-eggshell/Ti(IV) or other green catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scalable green chemistry approaches. Techniques such as microwave-assisted synthesis and ultrasound-assisted synthesis are employed to enhance reaction efficiency and yield. The use of benign catalysts and biodegradable composites is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Ethylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4’-piperidine]-7-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds, including those similar to 2-Ethylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4'-piperidine]-7-ol; hydrochloride, exhibit significant anticancer properties. For instance, compounds derived from 1,4-dihydropyrano[2,3-c]pyrazoles have shown effectiveness in inhibiting the growth of colon cancer cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression in cancerous cells. Research utilizing MTT assays demonstrated that these compounds could effectively reduce cell viability in human colon cancer cell lines (HCT116) while sparing normal cells (L929) .
Antioxidant Properties
The antioxidant potential of 2-Ethylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4'-piperidine]-7-ol; hydrochloride has also been investigated. Studies employing the DPPH radical scavenging assay revealed that derivatives of this compound can effectively neutralize free radicals, which is crucial for preventing oxidative stress-related diseases . This property is particularly beneficial in developing therapeutic agents aimed at combating oxidative damage in biological systems.
Organic Synthesis
Catalytic Applications
In organic synthesis, the compound serves as a precursor or catalyst for various reactions. Its unique spirocyclic structure allows it to participate in cycloaddition reactions and other transformations under mild conditions. For example, the synthesis of 1,4-dihydropyrano[2,3-c]pyrazoles has been achieved using poly(aniline-co-melamine)@MnFe₂O₄ nanocomposite as a catalyst. The reaction conditions are favorable for generating high yields of products with significant biological activity .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of several pyrazole derivatives on colon cancer cells. The results indicated that specific modifications to the pyrazole structure enhanced cytotoxicity. The study concluded that compounds similar to 2-Ethylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4'-piperidine]-7-ol; hydrochloride could be promising candidates for further development as anticancer agents .
Case Study 2: Synthesis Optimization
Another research project focused on optimizing the synthesis of 1,4-dihydropyrano[2,3-c]pyrazoles using various catalysts. The findings highlighted that using magnetic nanocomposites significantly improved reaction times and yields compared to traditional methods. This indicates the potential utility of 2-Ethylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4'-piperidine]-7-ol; hydrochloride in facilitating efficient organic syntheses .
Summary Table
Mechanism of Action
The mechanism of action of 2-Ethylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4’-piperidine]-7-ol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. For instance, its potential to inhibit the human Chk1 kinase enzyme suggests that it may interfere with cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structural diversity allows for modulation of its activity by modifying different regions of the molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dihydropyrano[3,2-c]pyrazole Derivatives
Example: Dihydropyrano[3,2-c]quinoline Derivatives (Anti-Diabetic Agents)
- Structure: Pyrano[3,2-c]quinoline core with a fused quinoline instead of pyrazole.
- Key Difference : The absence of a spiro-piperidine system reduces conformational rigidity compared to the target compound.
Clopidogrel and Related Antiplatelet Agents
Clopidogrel hydrogen sulfate (Plavix®) contains a thieno[3,2-c]pyridine core instead of pyrano-pyrazole but shares a bicyclic system and piperidine-like moiety .
- Structural Similarity: Both feature a fused bicyclic ring (thieno/pyrano) linked to a nitrogen-containing heterocycle (piperidine/acetate group).
- Functional Difference : Clopidogrel targets P2Y12 receptors, while the target compound’s mechanism remains uncharacterized.
Spirocyclic Pyrazole-Piperidine Derivatives
Compounds like eszopiclone (a hypnotic agent) incorporate spiro systems but differ in core rings:
- Example : 6-(5-Chloro-2-pyridinyl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl 4-methyl-1-piperazinecarboxylate .
- Comparison : The target compound lacks the pyrrolo-pyrazine core and chloro-pyridinyl substituent, which are critical for GABA receptor binding in eszopiclone.
Biological Activity
2-Ethylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4'-piperidine]-7-ol;hydrochloride is a compound of interest due to its potential pharmacological applications. This article explores its biological activity based on various studies and findings.
Chemical Structure
The compound features a unique spiro structure that combines elements of pyrano and pyrazole rings with a piperidine moiety. This structural complexity is thought to contribute to its diverse biological activities.
Antioxidant Activity
Research indicates that derivatives of dihydropyrano[2,3-c]pyrazoles, which include the compound , exhibit significant antioxidant properties. The antioxidant activity was evaluated using the DPPH radical scavenging assay, where the compound demonstrated a notable ability to inhibit DPPH radical formation. The inhibition percentage was calculated using the formula:
where is the absorbance of the control and is the absorbance of the sample solution .
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The MTT assay demonstrated that treatment with this compound resulted in a significant reduction in cell viability in human colon cancer cells (HCT116) compared to normal cells (L929). The viability percentage was determined using:
The results indicated that the compound could be a promising candidate for further development in cancer therapeutics .
The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that its ability to modulate oxidative stress contributes significantly to its anticancer and antioxidant activities.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Shaabani et al., 2009 | Demonstrated synthesis of related pyrazole derivatives with potential anticancer activity. |
| Ghahremanloo et al., 2022 | Evaluated antioxidant properties using DPPH assay; significant inhibition observed. |
| Hu et al., 2019 | Investigated cytotoxicity in HCT116 and L929 cell lines; showed reduced viability in cancer cells. |
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 2-Ethylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4'-piperidine]-7-ol;hydrochloride with high purity?
- Methodology : Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to minimize side products. Use column chromatography or recrystallization for purification, and validate purity via HPLC with a polar stationary phase (e.g., C18) and UV detection at 220–280 nm . Monitor intermediate stability, especially the pyrazole and piperidine moieties, under acidic conditions to avoid degradation .
Q. How can researchers characterize the structural and stereochemical properties of this compound?
- Methodology : Employ high-resolution NMR (¹H, ¹³C, DEPT-135) to resolve overlapping signals from the spirocyclic and piperidine systems. Use 2D techniques (COSY, HSQC, HMBC) to confirm connectivity. X-ray crystallography is critical for resolving stereochemistry, particularly the configuration at the spiro center and hydroxyl group position . IR spectroscopy can confirm hydrogen bonding involving the hydroxyl group .
Q. What analytical methods are suitable for quantifying impurities in bulk samples?
- Methodology : Develop a gradient HPLC method with a mobile phase combining ammonium acetate buffer (pH 6.5) and acetonitrile to separate polar impurities (e.g., unreacted intermediates or hydrolysis byproducts). Use LC-MS (ESI+ mode) to identify unknown impurities and confirm their molecular weights .
Advanced Research Questions
Q. How can computational modeling aid in understanding the compound’s pharmacological interactions?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to target receptors (e.g., CNS targets due to the piperidine moiety). Use MD simulations (AMBER or GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories. Validate predictions with in vitro assays (e.g., radioligand binding studies) .
Q. What experimental strategies resolve contradictions in solubility and bioavailability data?
- Methodology : Systematically evaluate solubility in biorelevant media (FaSSIF/FeSSIF) and correlate with logP calculations (e.g., using ChemAxon). If discrepancies arise, investigate polymorphic forms via PXRD or assess salt dissociation kinetics using pH-solubility profiles . For bioavailability, use parallel artificial membrane permeability assays (PAMPA) to differentiate passive diffusion from transporter-mediated uptake .
Q. How can researchers design stability studies to identify degradation pathways under physiological conditions?
- Methodology : Conduct forced degradation studies (acid/base hydrolysis, oxidative stress, photolysis) and monitor degradation products via LC-MS. Use QbD principles to model degradation kinetics (Arrhenius plots for thermal stability). For hydrolytic pathways, focus on the pyran ring’s susceptibility to ring-opening under acidic pH .
Q. What frameworks guide the integration of this compound into a broader structure-activity relationship (SAR) study?
- Methodology : Align SAR design with a conceptual framework (e.g., Free-Wilson analysis) to isolate contributions of the ethylspiro group and hydrochloride salt. Synthesize analogs with modifications to the pyrazole ring or piperidine nitrogen and compare bioactivity (e.g., IC50 values) using ANOVA for statistical significance .
Data Presentation
Table 1 : Key Physicochemical Properties of this compound
| Property | Method/Value | Reference |
|---|---|---|
| Molecular Weight | 323.82 g/mol (calculated) | |
| LogP (Predicted) | 2.1 ± 0.3 (ChemAxon) | |
| Aqueous Solubility | 1.2 mg/mL (pH 7.4, 25°C) | |
| λmax (UV) | 254 nm (methanol) |
Table 2 : Common Impurities and Detection Methods
| Impurity | Source | Detection Method |
|---|---|---|
| Des-ethyl derivative | Incomplete alkylation | LC-MS (m/z 295) |
| Spiro ring-opened product | Acidic hydrolysis | HPLC (Rt 8.2 min) |
| N-Oxide byproduct | Oxidative conditions | NMR (δ 3.8 ppm) |
Methodological Guidance
- Experimental Design : Align with CRDC subclass RDF2050108 (process control in chemical engineering) for scalable synthesis optimization .
- Data Contradictions : Apply Gil’s pragmatic research framework to iteratively test hypotheses (e.g., solubility vs. permeability trade-offs) .
- Theoretical Integration : Link SAR studies to receptor theory (e.g., allosteric modulation) to explain bioactivity outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
